N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide
CAS No.: 2748301-01-9
Cat. No.: VC13668341
Molecular Formula: C20H24INO4
Molecular Weight: 469.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2748301-01-9 |
|---|---|
| Molecular Formula | C20H24INO4 |
| Molecular Weight | 469.3 g/mol |
| IUPAC Name | N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H24INO4/c1-14(23)22(13-16-7-5-6-8-18(16)24-2)10-9-15-11-20(26-4)17(21)12-19(15)25-3/h5-8,11-12H,9-10,13H2,1-4H3 |
| Standard InChI Key | WLKCOPSXQXTYQN-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CCC1=CC(=C(C=C1OC)I)OC)CC2=CC=CC=C2OC |
| Canonical SMILES | CC(=O)N(CCC1=CC(=C(C=C1OC)I)OC)CC2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Characterization
Molecular and IUPAC Nomenclature
N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide (CAS No. 2748301-01-9) is systematically named according to IUPAC conventions as -[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]--[(2-methoxyphenyl)methyl]acetamide . Its molecular weight of 469.3 g/mol reflects the incorporation of iodine (atomic weight 126.9) and three methoxy groups (). The compound’s structural complexity arises from the juxtaposition of a 4-iodo-2,5-dimethoxyphenethyl moiety and a 2-methoxybenzyl group linked via an acetamide bridge.
Structural Features and Stereoelectronic Properties
The compound’s core consists of a phenethylamine backbone substituted at the 2- and 5-positions with methoxy groups and at the 4-position with iodine. This electron-rich aromatic system is conjugated to a second methoxybenzyl group through an acetamide linkage (), creating a rigid tertiary amide structure. Key stereoelectronic properties include:
-
Iodine’s inductive effect: The electronegative iodine atom withdraws electron density from the aromatic ring, potentially influencing receptor binding affinity.
-
Methoxy group orientation: The 2,5-dimethoxy substitution pattern on the phenethyl ring mirrors that of classical hallucinogens like 2C-I, suggesting possible serotonergic activity .
-
Acetamide bridge conformation: The -benzyl--phenethylacetamide configuration imposes steric constraints that may limit rotational freedom, affecting pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 469.3 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Pharmacological Significance and Receptor Interactions
Structural Analogs and Serotonergic Activity
Though direct receptor binding data for N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide remain unavailable, its structural similarity to 25I-NBOMe (a potent 5-HT receptor agonist) provides mechanistic insights . The NBOMe class exhibits sub-nanomolar affinity for 5-HT receptors, with iodine substitution at the 4-position enhancing receptor residence time compared to bromo- or chloro-analogs . Molecular modeling suggests that the acetamide group in this compound may stabilize receptor interactions through hydrogen bonding with Ser159 or Ser239 residues in the 5-HT binding pocket .
Metabolic Pathways and Biotransformation
Phase I Metabolism
In vitro studies of related NBOMe compounds reveal extensive hepatic metabolism dominated by cytochrome P450 isoforms :
| Enzyme | Metabolic Reaction | Metabolite |
|---|---|---|
| CYP3A4 | O-demethylation | 5-O-desmethyl derivative |
| CYP2D6 | N-debenzylation | 2C-I analog (primary amine) |
| CYP2C19 | Hydroxylation | Ring-hydroxylated metabolites |
The iodine atom’s steric bulk may impede CYP2D6-mediated N-debenzylation, favoring alternative pathways like glucuronidation .
Phase II Conjugation
Glucuronidation of O-desmethyl metabolites represents the major detoxification route, with uridine diphosphate-glucuronosyltransferase (UGT) 1A1 and 2B7 isoforms catalyzing these reactions . Sulfation pathways appear less prominent, accounting for <10% of total metabolites in human liver microsome assays .
Synthesis and Analytical Challenges
Synthetic Routes
While no published synthesis exists for this specific compound, retrosynthetic analysis suggests feasible pathways:
-
Heck coupling: Palladium-catalyzed coupling of 4-iodo-2,5-dimethoxyphenethylamine with 2-methoxybenzyl chloride .
-
Acetamide formation: Acylation of the secondary amine intermediate with acetyl chloride under Schotten-Baumann conditions .
Critical challenges include:
-
Iodine stability: Potential dehalogenation during coupling reactions.
-
Steric hindrance: Reduced amide bond formation efficiency due to bulky substituents .
Analytical Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for detection, with characteristic fragmentation patterns:
| m/z Fragment | Structural Assignment |
|---|---|
| 327.17 | [M+H] base peak |
| 214.09 | Phenethyl moiety |
| 135.04 | Methoxybenzyl ion |
Research Gaps and Future Directions
Pharmacokinetic Profiling
Absence of in vivo disposition data hinders risk assessment. Priority studies should address:
-
Bioavailability: Oral vs. sublingual absorption kinetics.
-
Tissue distribution: Brain-to-plasma ratio determinations.
-
Excretion pathways: Renal vs. fecal elimination predominance.
Toxicological Screening
Development of antibody-based immunoassays targeting the iodophenethyl moiety could enhance rapid screening capabilities. Concurrently, structure-activity relationship (SAR) studies should evaluate the impact of acetamide substitution on cytotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume